molecular formula C18H20N2O2 B5496126 (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol

(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol

Cat. No. B5496126
M. Wt: 296.4 g/mol
InChI Key: FHDVYOFCQYSTMR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related benzimidazole derivatives often involves multi-step chemical processes. For example, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was prepared through a five-step process, starting from commercially available materials, with moderate-to-excellent yields at each step, resulting in an overall yield of 28% (Gaynor, McIntyre, & Creutz, 2023). This method highlights the complex nature of synthesizing such compounds, which may include steps like NMR characterization, mass spectroscopy, and elemental analysis for identification and characterization.

Molecular Structure Analysis The molecular structure of benzimidazole derivatives has been extensively studied. For instance, the structure of 1-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)benzimidazole was characterized by X-ray single-crystal diffraction, elemental analysis, IR, and UV-Vis, showing it belongs to the monoclinic system with specific cell parameters (Ya-r, 2013). Such detailed structural analysis provides insights into the compound's configuration and potential for forming hydrogen bonds and other interactions within crystalline structures.

Chemical Reactions and Properties Benzimidazole compounds participate in various chemical reactions, demonstrating unique reactivity profiles. For example, the interaction of imidazole and benzimidazole with quinones leads to the formation of hydroquinones and disubstituted derivatives, showing the ability of these compounds to engage in electrophilic addition reactions (Escolástico et al., 1994). Such reactions highlight the versatility of benzimidazole derivatives in chemical synthesis and their potential utility as precursors or intermediates in the production of more complex molecules.

Physical Properties Analysis The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. The crystal structure analysis often reveals the presence of hydrogen bonding and π-π interactions, which are significant for the compound's stability and reactivity. Studies on related compounds, such as benzimidazole conjugates, have shown detailed morphological features through techniques like AFM and TEM, which are essential for understanding the physical characteristics of these molecules (Dessingou et al., 2012).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with metal ions or organic molecules, are central to the application of benzimidazole derivatives in various fields. The selectivity towards specific ions or the ability to participate in complex formation can be demonstrated through spectroscopic studies and molecular docking analyses, providing insights into the compound's potential applications in sensing, catalysis, or material science. Investigations into the anti-microbial activity and cytotoxicity of benzimidazole derivatives have also been conducted, demonstrating their biological relevance and potential therapeutic applications (Shankar et al., 2018).

Future Directions

Benzimidazole derivatives have been the subject of extensive research due to their wide range of biological activities . Future research could focus on elucidating the specific properties and potential applications of “(1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol”.

Mechanism of Action

Target of Action

Enamine_000987, also known as (1-isopropyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol, HMS2749P11, HMS1396M19, NCGC00275894-01, or Oprea1_199541, is a compound that is part of the Enamine’s chemical library Enamine’s compounds are designed for phenotypic screens, which are powerful tools in repurposing, finding new mechanisms of action, investigating signaling pathways, and discovering new biological targets .

Mode of Action

Enamines are known to be reactive intermediates in various biochemical reactions . They are formed through a nucleophilic addition of amines to aldehydes and ketones, resulting in imines . The inherent reactivity of enamines may perturb the metabolic network .

Biochemical Pathways

Enamines and imines, such as those potentially formed by Enamine_000987, are short-lived reactive metabolites produced as reaction intermediates by multiple enzymes central to amino acid metabolism . These reactive molecules are prevalent in ubiquitous biochemical pathways . The potential for free enamine and imine species to persist in vivo was largely ignored prior to the characterization of the RidA proteins as enamine deaminases .

Pharmacokinetics

Enamine offers in vitro adme services, providing accurate and valuable information so important in early stages of drug discovery and development . Enamine’s Advanced Collection contains compounds that have lead-like properties with valuable pharmacophores such as carboxylic, primary amino, and amide groups .

Result of Action

Enamines are known to be crucial intermediates in singly occupied molecular orbital (somo) catalysis . The inherent reactivity of enamines may perturb the metabolic network .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Enamine_000987. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to significant, altering the way certain genes in our system can be turned off or on . This highlights the importance of considering environmental factors when studying the effects of compounds like Enamine_000987.

properties

IUPAC Name

(4-methoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)13-8-10-14(22-3)11-9-13/h4-12,17,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDVYOFCQYSTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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